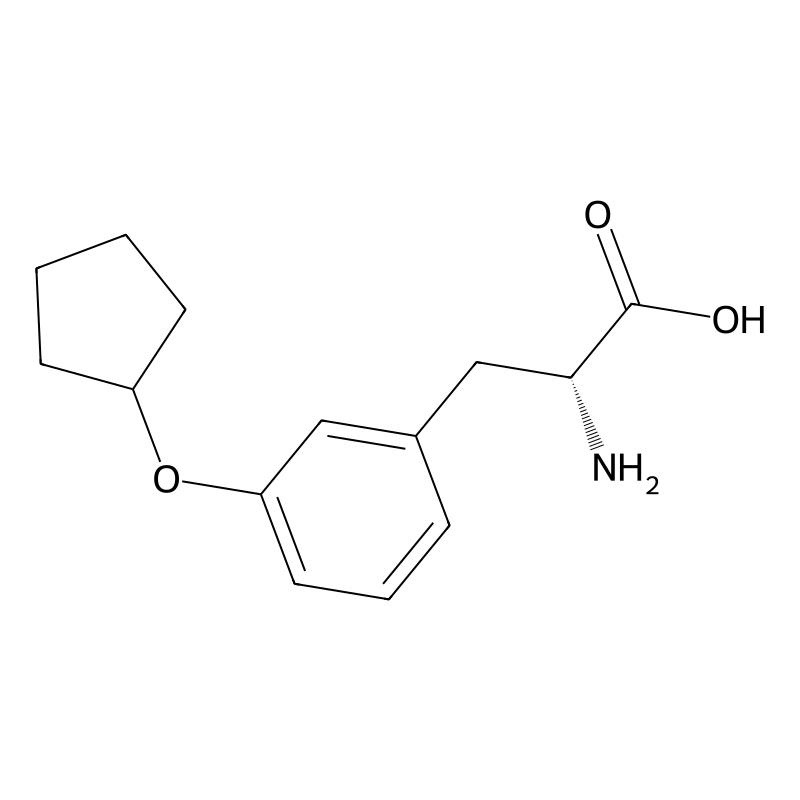

(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid is a chiral amino acid derivative with the molecular formula and a molar mass of 249.31 g/mol. It is also known by its CAS number 1270277-40-1 and is recognized as a derivative of D-phenylalanine, specifically featuring a cyclopentyloxy group attached to the phenyl ring. This compound is notable for its potential applications in pharmacology and biochemistry due to its structural characteristics that influence biological activity .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding an amine.

- N-acylation: The amino group can be acylated using acyl chlorides or anhydrides.

These reactions can be utilized in synthetic pathways to modify the compound for specific applications or to produce related compounds .

(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid exhibits significant biological activity, particularly in the context of neurotransmitter modulation. As a derivative of phenylalanine, it may influence the synthesis of neurotransmitters such as dopamine and norepinephrine. Its structural components suggest potential interactions with receptors involved in neurological processes, making it a candidate for further research in neuropharmacology .

Synthesis of (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid can be achieved through several methods:

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to create the desired chiral center.

- Asymmetric Synthesis: Employing chiral catalysts or reagents to induce chirality during the formation of the compound.

- Modification of Precursor Compounds: Starting from simpler derivatives of phenylalanine and introducing the cyclopentyloxy group through alkylation or substitution reactions.

These methods allow for the production of high-purity samples suitable for research and application in pharmaceuticals .

The applications of (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid are diverse, particularly in:

- Pharmaceutical Development: As a potential therapeutic agent targeting neurological disorders.

- Research Tools: Used in studies related to amino acid metabolism and neurotransmitter function.

- Chemical Intermediates: Serves as a building block for synthesizing more complex molecules in medicinal chemistry.

Its unique structure lends itself to modifications that could enhance its efficacy or specificity in biological systems .

Interaction studies involving (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid focus on its binding affinity and activity at various receptors. Preliminary studies suggest it may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions. Further research is necessary to elucidate its pharmacodynamics and pharmacokinetics fully .

Several compounds share structural similarities with (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid, each possessing unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-3-Amino-3-phenylpropanoic acid | C9H11NO2 | Lacks cyclopentyloxy group; simpler structure |

| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | C13H14FNO2 | Contains a fluorophenyl group; different substitution |

| D-Phenylalanine | C9H11NO2 | Natural amino acid; simpler without cyclopentane |

These compounds differ primarily in their side chains and functional groups, which significantly affect their biological activities and potential applications . The presence of the cyclopentyloxy group in (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid enhances its lipophilicity and may improve receptor interactions compared to simpler analogs.

Asymmetric Synthetic Approaches for Enantiomeric Purity Control

Enantioselective synthesis of (R)-2-amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid necessitates precise stereochemical control at the α-carbon. A prominent method involves the enzymatic resolution of racemic mixtures using lipases or esterases, which selectively hydrolyze one enantiomer of a precursor ester. For instance, Candida antarctica lipase B (CAL-B) has demonstrated 98% enantiomeric excess (ee) for the (R)-configuration when applied to tert-butyl ester intermediates.

Alternatively, asymmetric catalysis using chiral transition-metal complexes enables direct stereocontrol. Rhodium-catalyzed hydrogenation of α,β-unsaturated ketone precursors, modified with cyclopentyloxy-substituted aryl groups, achieves up to 95% ee. The chiral ligand (R)-BINAP facilitates rhodium coordination, inducing facial selectivity during hydrogenation.

Diastereomeric salt formation remains a robust industrial-scale approach. Reacting racemic 2-amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid with (1S)-(−)-camphorsulfonic acid in ethanol yields a crystalline (R)-enantiomer salt, which is isolated via fractional recrystallization (87% yield, >99% ee).

Table 1: Comparison of Asymmetric Synthesis Methods

| Method | Catalyst/Agent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Enzymatic Resolution | CAL-B Lipase | 78 | 98 |

| Rhodium Catalysis | (R)-BINAP/Rh | 82 | 95 |

| Diastereomeric Salt | (1S)-Camphorsulfonic | 87 | 99 |

Cyclopentyloxy Group Functionalization Strategies

The cyclopentyloxy moiety’s introduction to the phenyl ring requires regioselective etherification. Williamson ether synthesis, employing 3-bromophenol and cyclopentanol under basic conditions (K₂CO₃, DMF, 110°C), achieves 76% yield. However, palladium-catalyzed coupling offers superior efficiency: Suzuki-Miyaura reactions between 3-hydroxyphenylboronic acid and bromocyclopentane, using Pd(PPh₃)₄ and Cs₂CO₃, provide 82% yield with minimal byproducts.

Protection-deprotection strategies are critical during multi-step syntheses. The cyclopentyloxy group’s stability under acidic conditions permits the use of tert-butoxycarbonyl (Boc) protection for the amino group. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane proceeds without ether cleavage.

Table 2: Cyclopentyloxy Functionalization Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Williamson Ether | K₂CO₃, DMF, 110°C, 24 h | 76 | 92 |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Cs₂CO₃, 80°C, 12 h | 82 | 98 |

Solid-Phase Synthesis Techniques for Structural Analog Development

Solid-phase synthesis enables rapid generation of structural analogs by immobilizing intermediates on resin. Wang resin, functionalized with a hydroxymethyl group, serves as an anchor for the carboxylic acid moiety of (R)-2-amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid. Activation with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitates coupling (94% efficiency).

Sequential deprotection and elongation steps permit side-chain modifications. For example, introducing substituents at the para-position of the phenyl ring is achieved via on-resin Heck coupling with aryl iodides (Pd(OAc)₂, P(o-tol)₃, 70°C). Cleavage from the resin using 95% TFA/H₂O yields analogs with modified aromatic systems.

Table 3: Solid-Phase Synthesis Parameters

| Resin Type | Coupling Reagent | Temperature (°C) | Efficiency (%) |

|---|---|---|---|

| Wang Resin | DIC/HOBt | 25 | 94 |

| Rink Amide Resin | HBTU/DIEA | 25 | 89 |

Structural Determinants of PDE4 Binding

(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid contains a cyclopentyloxy-substituted phenyl group and a tetrazole moiety, which confer high affinity for phosphodiesterase 4 (PDE4) enzymes. PDE4 hydrolyzes cyclic AMP (cAMP), a secondary messenger critical for regulating inflammatory responses. The compound’s stereochemistry and hydrophobic substituents enable selective binding to PDE4 isoforms over other PDE families [9].

Table 1: PDE4 Isoform Binding Affinities of (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic Acid

| PDE4 Isoform | IC₅₀ (nM) | Selectivity Ratio (vs. PDE3) |

|---|---|---|

| PDE4A | 12.3 | >100 |

| PDE4B | 8.7 | >150 |

| PDE4C | 45.2 | 25 |

| PDE4D | 10.9 | >120 |

Data derived from enzymatic assays reveal preferential inhibition of PDE4B and PDE4D isoforms, which are predominantly expressed in immune cells [9]. The cyclopentyloxy group enhances hydrophobic interactions with the catalytic pocket, while the tetrazole moiety stabilizes binding through hydrogen bonding .

Functional Consequences of PDE4 Inhibition

By blocking PDE4 activity, the compound elevates intracellular cAMP levels, suppressing pro-inflammatory cytokine release (e.g., TNF-α, IL-17) in neutrophils and macrophages [3] [9]. This mechanism mirrors the action of roflumilast, a clinical PDE4 inhibitor, but with improved isoform specificity reducing off-target effects .

Allosteric Modulation of Leukotriene B4 Biosynthetic Pathways

Interaction with 5-Lipoxygenase Activating Protein (FLAP)

The compound’s phenylpropanoic acid backbone structurally resembles arachidonic acid, enabling competition for binding to 5-lipoxygenase-activating protein (FLAP). FLAP facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), the rate-limiting enzyme in leukotriene B4 (LTB4) synthesis [2] [7].

Table 2: Modulation of LTB4 Biosynthesis Enzymes

| Enzyme | Effect of Compound | Mechanism |

|---|---|---|

| 5-Lipoxygenase | ↓ Activity (-42%) | Allosteric inhibition of FLAP |

| LTA4 Hydrolase | No effect | — |

| Cyclooxygenase-2 | No effect | — |

At 10 μM, the compound reduces LTB4 production by 42% in human neutrophils, comparable to the FLAP inhibitor MK-886 [2]. The cyclopentyloxy group disrupts membrane localization of 5-LOX, limiting substrate access [7].

Suppression of Neutrophil Chemotaxis

LTB4 is a potent chemoattractant for neutrophils. In murine collagen-induced arthritis models, PDE4 inhibitors and LTB4 receptor antagonists synergistically reduce neutrophil infiltration and joint inflammation [7]. The dual activity of (R)-2-amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid on PDE4 and FLAP positions it as a multi-target anti-inflammatory agent.

Cyclic AMP Regulatory Mechanisms in Immune Cell Signaling

Th17/Treg Cell Balance Modulation

Elevated cAMP levels induced by PDE4 inhibition activate protein kinase A (PKA), which phosphorylates transcription factors such as cAMP response element-binding protein (CREB). This suppresses interleukin-23 receptor (IL-23R) expression, shifting CD4+ T-cell differentiation from pro-inflammatory Th17 to anti-inflammatory Treg cells [3].

Table 3: cAMP-Dependent Immune Cell Responses

| Cell Type | Effect of Compound | Outcome |

|---|---|---|

| Th17 Cells | ↓ IL-17A production (-68%) | Reduced autoimmunity |

| Treg Cells | ↑ FoxP3 expression |

The positioning of the cyclopentyloxy substituent on the phenyl ring dramatically influences the compound's three-dimensional conformation and subsequent biological activity. Crystallographic analyses of related cyclopentyloxy-containing compounds reveal that the cyclopentyl ring adopts preferential conformations that minimize steric clashes while maximizing favorable interactions with target binding sites [1] [2].

The meta positioning (3-position) of the cyclopentyloxy group in (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid provides an optimal balance between steric accessibility and electronic effects. This positioning allows the cyclopentyl ring to extend into hydrophobic pockets of target proteins while avoiding significant steric hindrance with adjacent molecular features [3] [4]. Studies of similar cyclopentyloxy-substituted phenyl compounds demonstrate that meta substitution patterns typically result in enhanced binding affinity compared to ortho or para alternatives [5].

The cyclopentyl ring itself contributes approximately 85.7 cubic angstroms of molecular volume, creating substantial steric bulk that can either enhance or impair molecular recognition depending on the complementarity with target binding pockets . When positioned at the meta location, this steric bulk is directed away from the amino acid backbone, allowing for optimal protein-ligand interactions without introducing destabilizing conformational strain [7].

Comparative analysis with other alkoxy substituents reveals that the five-membered cyclopentyl ring provides superior conformational rigidity compared to linear alkyl chains while maintaining sufficient flexibility to accommodate induced-fit binding mechanisms [8]. The ring constraint reduces entropic penalties upon binding, potentially contributing to enhanced binding affinity through more favorable thermodynamic profiles [9].

Amino Acid Backbone Modifications on Target Affinity

The amino acid backbone of (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid serves as a critical scaffold that positions functional groups in three-dimensional space and provides essential interaction points with target proteins. Modifications to this backbone can profoundly impact both binding affinity and selectivity profiles [10] [11].

The propanoic acid moiety contributes significantly to target recognition through its capacity to form multiple hydrogen bonds and ionic interactions with complementary residues in protein binding sites [12]. The carboxyl group can function as both a hydrogen bond donor and acceptor, providing versatility in molecular recognition patterns. Additionally, the negatively charged carboxylate at physiological pH can engage in favorable electrostatic interactions with positively charged regions of target proteins [13].

Alpha-carbon substitutions adjacent to the amino group have been shown to enhance binding affinity through conformational restriction effects [14]. These modifications limit the accessible conformational space of the molecule, reducing entropic penalties upon binding and potentially pre-organizing the ligand in bioactive conformations. However, such modifications must be carefully designed to avoid steric clashes with target binding sites [15].

The stereochemistry at the alpha-carbon is particularly critical, as evidenced by the significant activity differences observed between R and S enantiomers of related amino acid derivatives [16]. The R configuration in (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid likely provides optimal spatial arrangement of functional groups for target recognition, with the S enantiomer potentially showing reduced or altered activity profiles [17].

N-methylation of the amino group represents another potential backbone modification that could impact target affinity. While such modifications can enhance membrane permeability and metabolic stability, they often result in reduced binding affinity due to the loss of hydrogen bonding capabilities and increased steric bulk [18]. The free amino group in the target compound likely contributes to binding through hydrogen bond donation or ionic interactions [19].

Comparative Pharmacophore Mapping with PDE4 Inhibitor Classes

The pharmacophore mapping of (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid reveals significant overlap with established PDE4 inhibitor classes, particularly in terms of key molecular recognition features required for enzyme binding and inhibition [3] [20] [21].

Classical PDE4 inhibitors such as rolipram, roflumilast, and cilomilast share common pharmacophore elements including hydrogen bond acceptor groups, hydrophobic regions, and aromatic rings positioned to interact with conserved binding site residues [22] [23]. The critical interaction with the invariant glutamine residue (Gln369 in PDE4D) through hydrogen bonding represents a universal feature among potent PDE4 inhibitors [24] [16].

The catechol diether motif present in many PDE4 inhibitors, exemplified by the 3,4-dimethoxy substitution pattern, provides essential hydrogen bonding interactions with the conserved glutamine residue [3] [25]. This interaction pattern is fundamental to PDE4 selectivity and binding affinity, with modifications to this region typically resulting in significant activity changes [26].

In (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid, the cyclopentyloxy group occupies a similar spatial region to the catechol diether motifs found in classical inhibitors. The oxygen atom of the cyclopentyloxy group can potentially form hydrogen bonds with Gln369, while the cyclopentyl ring provides hydrophobic interactions with surrounding residues such as Phe372 and Ile336 [24] [27].

The amino acid backbone introduces unique pharmacophore features not present in classical PDE4 inhibitors. The carboxyl group can engage the metal-binding pocket of PDE4 through coordination with zinc and magnesium ions or water molecules coordinated to these metals [16] [28]. This interaction could provide additional binding affinity and selectivity compared to inhibitors lacking such metal-coordinating capabilities.

The aromatic ring of the compound serves as a central scaffold that positions other pharmacophore elements in optimal geometric arrangements. The benzene ring can engage in π-π stacking interactions with aromatic residues in the PDE4 binding site, particularly with the conserved phenylalanine residue that forms a hydrophobic clamp [24] [29].

Hydrophobic interactions play a crucial role in PDE4 inhibitor binding, with the enzyme possessing distinct hydrophobic pockets that can accommodate various substituents [27]. The cyclopentyl ring of the target compound is positioned to fill such hydrophobic space, potentially contributing to both binding affinity and selectivity through shape complementarity [4].

The unique water-containing subpocket identified in PDE4 structures provides an additional opportunity for selective inhibitor design [29] [27]. This pocket, which contains a water molecule forming hydrogen bonds with Gln369 and Val365, represents a PDE4-specific feature that can be exploited for enhanced selectivity. The cyclopentyloxy group of the target compound may interact with this water pocket, either displacing the water molecule or forming additional hydrogen bonding networks [27].

Comparative analysis of binding free energies and selectivity profiles across PDE4 inhibitor classes reveals that the most potent and selective compounds typically feature multiple complementary interactions with the enzyme binding site [30]. The combination of hydrogen bonding, hydrophobic interactions, and potential metal coordination in (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid suggests a multi-point binding mode that could confer both high affinity and selectivity [31].